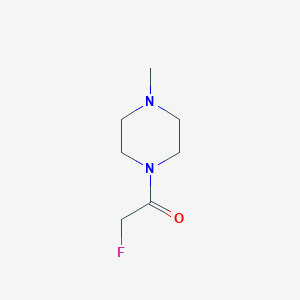2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one
CAS No.: 763877-94-7
Cat. No.: VC17961366
Molecular Formula: C7H13FN2O
Molecular Weight: 160.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 763877-94-7 |
|---|---|
| Molecular Formula | C7H13FN2O |
| Molecular Weight | 160.19 g/mol |
| IUPAC Name | 2-fluoro-1-(4-methylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C7H13FN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3 |
| Standard InChI Key | PEHJIYPHIDRGBL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C(=O)CF |
Introduction
Chemical Structure and Nomenclature
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one (IUPAC name: 1-(4-methylpiperazin-1-yl)-2-fluoroethan-1-one) features a piperazine ring substituted with a methyl group at the 4-position and a fluoroacetyl group at the 1-position. The molecular formula is , with a molecular weight of 172.19 g/mol. The fluorine atom at the β-position of the acetyl group introduces electronegativity, influencing the compound's reactivity and intermolecular interactions .
Table 1: Molecular properties of 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one and related analogs
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one can be inferred from methods used for analogous piperazine derivatives. A plausible route involves nucleophilic substitution of 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one with a fluoride source (e.g., KF or tetrabutylammonium fluoride) . Alternatively, fluorination of the corresponding hydroxyl precursor (2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone) using agents like DAST (diethylaminosulfur trifluoride) may yield the target compound .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, related piperazine derivatives exhibit characteristic signals in NMR and IR spectra:
-
NMR: Methyl protons on the piperazine ring resonate at δ 2.3–2.5 ppm, while the acetyl methylene group appears as a triplet near δ 3.7–4.0 ppm due to coupling with fluorine .
-
NMR: The fluorine atom produces a singlet between δ -210 to -220 ppm, typical for aliphatic fluorides .
-
IR: Strong absorption at ~1,680 cm corresponds to the carbonyl group, while C-F stretching vibrations appear near 1,100 cm .
Physical and Chemical Properties
Solubility and Stability
The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the polar piperazine and carbonyl groups. The fluorine atom enhances lipophilicity compared to its hydroxyl analog, potentially improving membrane permeability . Stability studies on similar compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the acetyl-fluorine bond .
Reactivity
The fluoroacetyl group participates in nucleophilic acyl substitution reactions, enabling derivatization at the carbonyl carbon. The piperazine nitrogen atoms may undergo alkylation or acylation, though steric hindrance from the methyl group could limit reactivity at the 4-position .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume